molecular formula C15H20ClN3O2S B1226050 1-(5-Chloro-2-methoxyphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea

1-(5-Chloro-2-methoxyphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea

Cat. No. B1226050
M. Wt: 341.9 g/mol
InChI Key: UESHEZFRPIWCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2-methoxyphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea is a member of thioureas.

Scientific Research Applications

Synthesis and Characterization

  • Thiourea derivatives, similar to the compound , have been synthesized and characterized through various methods, including FT-IR, NMR, and mass spectrometry. For example, the synthesis and characterization of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea involved computational quantum chemical studies and DNA binding analysis (Mushtaque et al., 2016).

Molecular Docking and DNA Binding

  • Molecular docking studies have been conducted on similar compounds to understand their interaction with DNA. These studies often include binding energy calculations and analysis of bond lengths (Mushtaque et al., 2016).

Cytotoxicity and Cell Cycle Analysis

  • Thiourea derivatives have been assessed for their cytotoxic nature against various cell lines, including MCF-7, HepG2, and Siha cells. These studies often involve MTT assays and cell cycle analysis to determine the non-toxic concentrations and effects on cell cycle progression (MD Mushtaque et al., 2017).

Quantum Chemical Analyses

  • Quantum chemical analyses using Density Functional Theory (DFT) have been performed on thiourea derivatives. These analyses provide insights into the electronic properties, including chemical potential and hardness (Mushtaque et al., 2016).

Structural Characterization

  • Structural characterization of thiourea derivatives often involves single crystal X-ray analysis. This can provide detailed information about molecular and crystal structures, including the angles and lengths of bonds (A. Tadjarodi et al., 2007).

Insecticidal Activity

  • Some thiourea derivatives have been studied for their insecticidal activities against various pests. This involves synthesizing specific derivatives and testing their effectiveness in controlling pest populations (E. A. Bakhite et al., 2014).

Radiochemical Synthesis

  • Radiochemical synthesis involving thiourea derivatives has been explored for potential applications in medical imaging and diagnostic procedures. This includes the synthesis of radiolabeled compounds for PET imaging (Allen F. Brooks et al., 2015).

properties

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea

Molecular Formula

C15H20ClN3O2S

Molecular Weight

341.9 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea

InChI

InChI=1S/C15H20ClN3O2S/c1-21-13-6-5-11(16)10-12(13)18-15(22)17-7-3-9-19-8-2-4-14(19)20/h5-6,10H,2-4,7-9H2,1H3,(H2,17,18,22)

InChI Key

UESHEZFRPIWCQK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)NCCCN2CCCC2=O

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)NCCCN2CCCC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-2-methoxyphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(5-Chloro-2-methoxyphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea
Reactant of Route 3
Reactant of Route 3
1-(5-Chloro-2-methoxyphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea
Reactant of Route 4
Reactant of Route 4
1-(5-Chloro-2-methoxyphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea
Reactant of Route 5
Reactant of Route 5
1-(5-Chloro-2-methoxyphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea
Reactant of Route 6
Reactant of Route 6
1-(5-Chloro-2-methoxyphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.